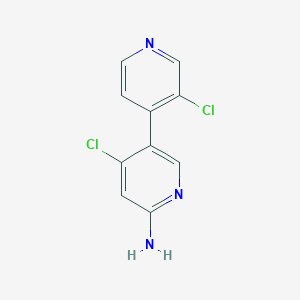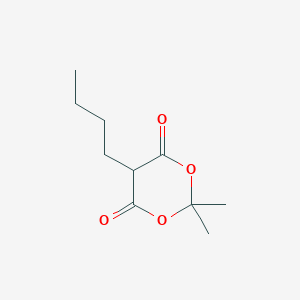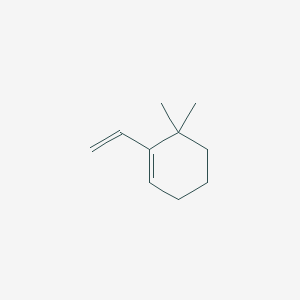
(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C11H13BO3 It is a boronic acid derivative that features a naphthalene ring system substituted with a methoxy group and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like potassium carbonate (K2CO3), and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or a transition metal catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or transition metal catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon bonded products.
Protodeboronation: Formation of the corresponding aryl or vinyl compounds without the boronic acid group.
Applications De Recherche Scientifique
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid has several scientific research applications, including:
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction . The palladium catalyst facilitates the transmetalation step, where the boronic acid group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and allows for the formation of diverse carbon-carbon bonded structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Methoxynaphthalen-2-yl)boronic acid: Similar structure but lacks the dihydro component.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a methoxy group and a naphthalene ring but differs in functional groups.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: A naphthoquinone derivative with different substituents.
Uniqueness
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C11H13BO3 |
|---|---|
Poids moléculaire |
204.03 g/mol |
Nom IUPAC |
(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H13BO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h3,5-7,13-14H,2,4H2,1H3 |
Clé InChI |
TXDWKJBVOZWHQN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(CC1)C=CC(=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Amino-3-fluorophenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8632484.png)

![3-(Benzyloxy)-5-{[(2S)-butan-2-yl]oxy}benzoic acid](/img/structure/B8632505.png)









